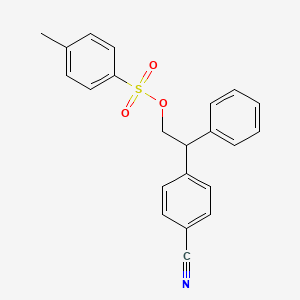![molecular formula C11H15NO2 B14262489 N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide CAS No. 137855-43-7](/img/structure/B14262489.png)
N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide is a chemical compound with the molecular formula C11H15NO2 It is known for its unique structure, which includes a hydroxyphenyl group attached to a propan-2-yl chain, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide typically involves the reaction of 2-hydroxyacetophenone with isopropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts may also be employed to increase the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted acetamides.
Aplicaciones Científicas De Investigación
N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The acetamide group may also play a role in binding to proteins and other biomolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Similar structure but lacks the propan-2-yl group.
N-(1-Hydroxy-3-phenyl-propan-2-yl)benzamide: Contains a benzamide group instead of an acetamide group.
2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: Contains additional chlorine and nitro groups.
Uniqueness
N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
137855-43-7 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-[1-(2-hydroxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H15NO2/c1-8(12-9(2)13)7-10-5-3-4-6-11(10)14/h3-6,8,14H,7H2,1-2H3,(H,12,13) |
Clave InChI |
QAAMNMFLDFHAQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


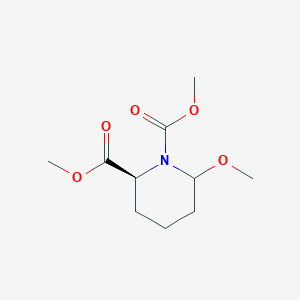
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
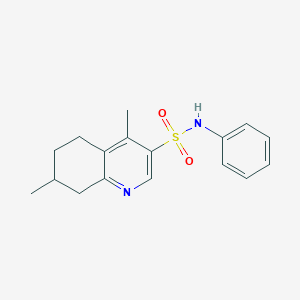
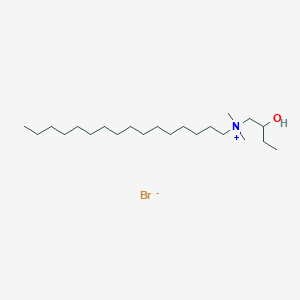
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
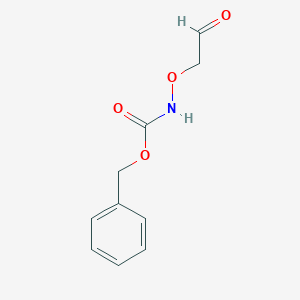
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
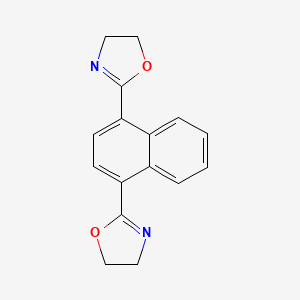

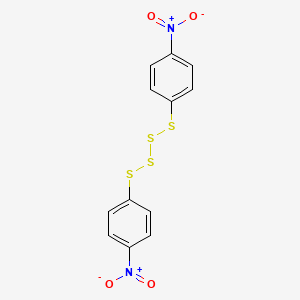
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

